1-(2-Methoxyethyl)cyclopropane-1-sulfonamide
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Overview
Description
1-(2-Methoxyethyl)cyclopropane-1-sulfonamide is an organic compound with the molecular formula C6H13NO3S. It is a cyclopropane derivative featuring a sulfonamide group, which is known for its diverse applications in various fields of chemistry and biology. The compound is characterized by its unique structure, which includes a cyclopropane ring attached to a sulfonamide group through a 2-methoxyethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)cyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with sulfonamide precursors. One common method includes the reaction of cyclopropane-1-sulfonyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
1-(2-Methoxyethyl)cyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonamide: A similar compound with a cyclopropane ring and sulfonamide group but lacking the 2-methoxyethyl chain.
Methoxymethylcyclopropane-1-sulfonamide: Another related compound with a methoxymethyl group instead of a 2-methoxyethyl chain.
Uniqueness
1-(2-Methoxyethyl)cyclopropane-1-sulfonamide is unique due to its specific structure, which combines the cyclopropane ring, sulfonamide group, and 2-methoxyethyl chain. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-10-5-4-6(2-3-6)11(7,8)9/h2-5H2,1H3,(H2,7,8,9) |
InChI Key |
TXVBSFFTWFMHDO-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CC1)S(=O)(=O)N |
Origin of Product |
United States |
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